molecular formula C11H10O5 B8450656 methyl 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin-2-carboxylate

methyl 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin-2-carboxylate

Cat. No. B8450656
M. Wt: 222.19 g/mol
InChI Key: QWITYISTGJEZKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03944560

Procedure details

Potassium t.-butoxide (15.8 g.) dissolved in DMSO (130 ml.) is added dropwise over a 45 minute period to 1,2-bis-carbomethoxymethoxybenzene (18.3 g.) in DMSO (30 ml.) under an atmosphere of nitrogen. The mixture then is stirred 3 hours at ambient temperature and a mixture of acetic acid (16 ml.) and water (200 ml.) is added. The reaction mixture is extracted with benzene, the powdery material removed by filtration and the benzene then dried over magnesium sulfate and the benzene then evaporated leaving 3-oxo-4-carbomethoxy-3,4-dihydro-2H-1,5-benzodioxepin that is used in the following step without purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
butoxide
Quantity
15.8 g
Type
reactant
Reaction Step Two
Name
Quantity
130 mL
Type
solvent
Reaction Step Two
Quantity
18.3 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
16 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[K].[O-]CCCC.[C:7]([CH2:11][O:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[O:19][CH2:20][C:21]([O:23][CH3:24])=[O:22])(OC)=[O:8].C(O)(=O)C>CS(C)=O.O>[O:8]=[C:7]1[CH2:11][O:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=2[O:19][CH:20]1[C:21]([O:23][CH3:24])=[O:22] |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Step Two
Name
butoxide
Quantity
15.8 g
Type
reactant
Smiles
[O-]CCCC
Name
Quantity
130 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
18.3 g
Type
reactant
Smiles
C(=O)(OC)COC1=C(C=CC=C1)OCC(=O)OC
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C
Step Four
Name
Quantity
16 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture then is stirred 3 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is extracted with benzene
CUSTOM
Type
CUSTOM
Details
the powdery material removed by filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the benzene then dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the benzene then evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O=C1C(OC2=C(OC1)C=CC=C2)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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